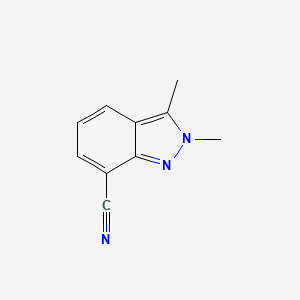![molecular formula C18H21N3O4S2 B2504009 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-37-6](/img/structure/B2504009.png)
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the thiophene ring, carboxamide group, and sulfamoyl moiety suggest that it may have been designed to interact with biological targets, potentially as a drug candidate.
Synthesis Analysis
The synthesis of related compounds involves the formation of thiophene carboxamide derivatives, which are then further modified to enhance their biological activity. For instance, the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide is achieved by reacting a thiazolidinone derivative with ammonia, leading to a series of compounds with potential antibiotic and antibacterial properties . This suggests that the synthesis of the compound would likely involve similar strategies, such as the use of thiazolidinone intermediates or related heterocyclic scaffolds, followed by functionalization with appropriate reagents to introduce the sulfamoyl and benzoyl groups.
Molecular Structure Analysis
The molecular structure of the compound includes a thiophene ring, which is a common feature in molecules with biological activity due to its aromatic and electron-rich nature. The presence of a carboxamide group is indicative of potential hydrogen bonding interactions, which could be crucial for binding to biological targets. The sulfamoyl moiety attached to the benzoyl group could also play a role in molecular recognition and binding, as seen in the structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, where modifications to the aryl group significantly affect the potency and selectivity of the compounds as endothelin receptor-A antagonists .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The carboxamide moiety could undergo reactions typical of amides, such as acylation or nucleophilic substitution. The sulfamoyl group could be involved in sulfonation reactions or potentially act as a leaving group under certain conditions. The thiophene ring could participate in electrophilic aromatic substitution, given its electron-rich nature. The synthesis of related compounds involves reactions with various reagents, such as benzaldehyde, formic acid, and phenylisothiocyanate, to yield different heterocyclic derivatives , suggesting that the compound could also be amenable to a range of chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would likely exhibit properties typical of aromatic heterocycles with multiple functional groups. It would be expected to have moderate solubility in polar organic solvents and could exhibit varying solubility in water depending on the pH and ionic strength due to the presence of the sulfamoyl group. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the cyclopenta[b]thiophene structure and the presence of the N-methyl group, which could impart steric hindrance and affect the overall conformation of the molecule. The biological activity of related compounds has been studied, indicating that the compound may also possess antibiotic and antibacterial properties, as well as the potential to act as an endothelin receptor-A antagonist .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research on related thiophene-3-carboxamide derivatives has demonstrated significant antibacterial and antifungal activities. For instance, compounds such as 2-[([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide and its analogs have been studied for their potential in treating bacterial and fungal infections (Vasu et al., 2003).
Antimicrobial Activity and Drug Design
Various derivatives of thiophene carboxamides have been synthesized and evaluated for their antimicrobial properties. Compounds in this class have shown potential against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their usefulness in developing new antimicrobial agents (M. Ghorab et al., 2017).
Selective Receptor Antagonists
Some thiophene carboxamide derivatives, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, have been identified as potent and selective small molecule ETA receptor antagonists. This suggests their potential application in treating conditions related to endothelin receptors, like hypertension or pulmonary arterial hypertension (C. Wu et al., 1997).
Role in Biomineralization Studies
Carboxylate-containing polyamides, which are structurally related to thiophene carboxamides, have been studied for their role in biomineralization. They have shown potential in binding calcium ions, which could be relevant in understanding biological mineralization processes (N. Ueyama et al., 1998).
Antibiotic and Antibacterial Drug Synthesis
Thiophene carboxamides have been explored for their use in synthesizing new antibiotics and antibacterial drugs. Their reactivity and the resulting compounds' bioactivity against bacteria indicate their significance in pharmaceutical research (G. Ahmed, 2007).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in the current disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-19-17(23)15-13-5-4-6-14(13)26-18(15)20-16(22)11-7-9-12(10-8-11)27(24,25)21(2)3/h7-10H,4-6H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSDCCOTGKFRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)
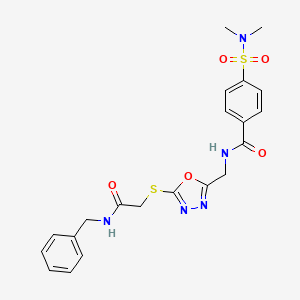
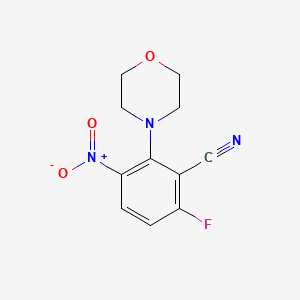
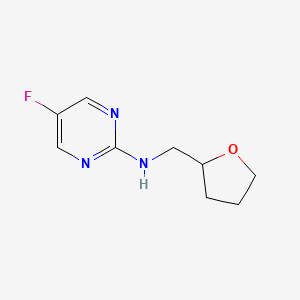
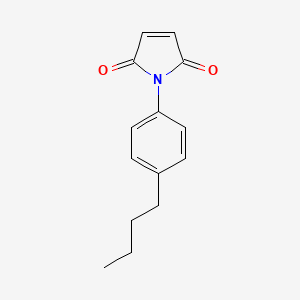
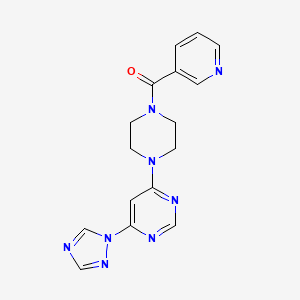
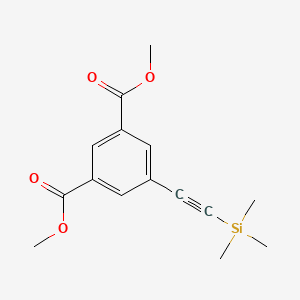
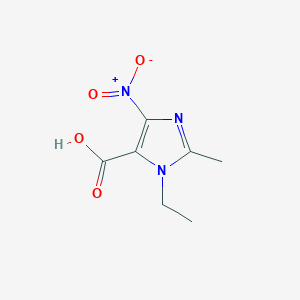
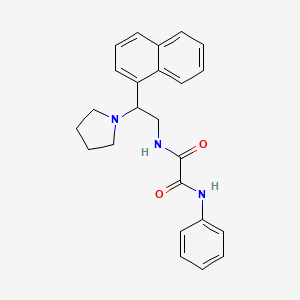
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
